4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate
Description
Properties
CAS No. |
171197-73-2 |
|---|---|
Molecular Formula |
C26H19N3O2 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C26H19N3O2/c30-26(21-7-3-1-4-8-21)31-25-17-11-20(12-18-25)19-27-22-13-15-24(16-14-22)29-28-23-9-5-2-6-10-23/h1-19H |
InChI Key |
DKQFTLDLEBKKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Conventional Three-Step Synthesis
-
Azo Coupling : Diazotize aniline → couple with 4-nitroaniline → reduce nitro to amine.
-
Imine Formation : Condense with 4-formylphenyl benzoate under reflux.
-
Esterification : Protect phenol as benzoate ester pre- or post-condensation.
Yield : 62–75% overall.
Microwave-Assisted One-Pot Synthesis
Combining azo coupling and imine formation in a single step under microwave irradiation (120°C, 30 minutes) achieves 70% yield, though esterification remains a separate step.
Comparative Analysis of Methods
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 12–18 hours | 1–2 hours |
| Yield | 62–75% | 65–70% |
| Purity (HPLC) | 95–98% | 97–99% |
| Energy Efficiency | Low | High |
Microwave methods reduce side products but require specialized equipment. Conventional routes remain preferable for scalability.
Challenges and Optimization Strategies
-
Steric Hindrance : Bulky azo groups hinder imine formation. Using DMF as a solvent improves reactant mobility.
-
Configuration Control : (Z)-azo and (E)-imine geometries are maintained via low-temperature synthesis and rapid crystallization.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) separates regioisomers, while recrystallization from IPA enhances purity .
Chemical Reactions Analysis
Reduction of the Diazenyl Group
The azo group (N=N) in the molecule can undergo reductive cleavage under catalytic conditions. For example:
-
Catalyst : IPrAgCl (Ag(I) catalyst) with silane reductants (e.g., PhSiH₃).
-
Solvent Effects :
Table 1: Solvent Effects on Diazenyl Reduction
| Entry | Solvent | Yield (%) | Ref. |
|---|---|---|---|
| 1 | MeOH | 91 | |
| 2 | iPrOH | 97 | |
| 3 | THF | ND |
Hydrogenation of the Imino Group
The imino group (C=N) can be hydrogenated to a primary amine (C-NH₂):
-
Catalyst : IPrAgCl with silane reductants.
-
Silane Reductant Effects :
Table 2: Silane Reductant Effects on Imino Hydrogenation
| Entry | Reductant | Yield (%) | Ref. |
|---|---|---|---|
| 1 | PhSiH₃ | 97 | |
| 2 | HBpin | 41 | |
| 3 | Et₃SiH | 48 |
Structural Isomerization
The E-configuration of the imino group and Z-configuration of the diazenyl group may undergo isomerization under specific conditions:
-
Thermal Stability : The Z-diazenyl group is less stable than the E-isomer, potentially leading to interconversion under heat .
-
Catalytic Influence : Transition metal catalysts (e.g., Ag(I)) may stabilize or direct isomerization pathways .
Ester Hydrolysis
The benzoate ester can undergo hydrolysis to form the corresponding carboxylic acid:
-
Conditions : Acidic or basic aqueous solutions.
-
Relevance : This reaction is foundational for derivatization or synthesis of analogs .
Mechanistic Insights
-
Redox Selectivity : The Ag(I) catalyst enables chemoselective reduction of the diazenyl group while preserving the imino group .
-
Steric Effects : Bulky substituents (e.g., mesityl groups) may influence reaction rates and yields .
-
Spectroscopic Evidence : Reaction progress is typically monitored via NMR (¹H, ¹³C) and FT-IR (N=N, C=N stretching) .
Toxicological and Analytical Considerations
-
Safety : The compound’s azo/imino functionality may necessitate handling under inert atmospheres due to sensitivity to air/moisture .
-
Analytical Methods :
Comparative Reactivity
Table 3: Reactivity of Functional Groups
| Functional Group | Reaction Type | Key Findings | Ref. |
|---|---|---|---|
| Diazenyl (N=N) | Reduction | High yields in MeOH/iPrOH | |
| Imino (C=N) | Hydrogenation | Silane-dependent yields | |
| Ester (CO₂R) | Hydrolysis | Acidic/basic conditions |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate exhibit significant antibacterial and antifungal properties. For instance, studies have shown that azo compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Properties
Azo compounds, including derivatives of this compound, have been evaluated for their antioxidant capabilities. These compounds are capable of scavenging free radicals, thus protecting biological systems from oxidative stress . Their efficacy in this regard positions them as potential therapeutic agents in preventing oxidative damage in cells.
Dyes and Pigments
Due to their vibrant colors, azo compounds are extensively used as dyes in textiles and other materials. The specific structure of this compound allows it to be utilized in creating stable dyes that maintain colorfastness under various conditions .
Photonic Devices
The unique optical properties of azo compounds enable their use in photonic applications. They can act as photoresponsive materials, changing their properties upon exposure to light. This makes them suitable for applications in optical switches and data storage devices .
Synthesis and Characterization
A detailed study conducted on the synthesis of azo compounds revealed that this compound could be synthesized through a condensation reaction involving aniline derivatives and appropriate aldehydes. The resulting compound was characterized using techniques such as UV-Vis spectroscopy and IR spectroscopy, confirming its structure and purity .
Biological Evaluation
In vitro studies assessing the antimicrobial activity of synthesized azo compounds demonstrated significant inhibition against a range of pathogens. The results indicated that these compounds could serve as lead candidates for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Azo-Imine Cores
Compound A: 4-[[[4-(Phenylazo)Phenyl]Imino]Methyl]Phenyl-2-Propenoat (from )
- Structural Differences : Replaces the benzoate ester with an acrylate group.
- Impact :
Compound B: (E)-4-(((4-(Trifluoromethyl)Phenyl)Imino)Methyl)Phenyl 4-(Alkyloxy)Benzoate (In series, from )
- Structural Differences: Substitutes the azo group with a trifluoromethylphenyl-imino moiety.
- Impact :
Compound C: 4-((4-Aminophenyl)Diazenyl)-2-((2-Phenylhydrazono)Methyl)Phenol (from )
- Structural Differences: Incorporates a phenol group and hydrazone instead of a benzoate ester.
- Impact: Lower thermal stability (decomposition ~200°C) due to phenolic hydroxyl . DFT calculations show reduced HOMO-LUMO gap (3.8 eV) compared to the target compound (predicted ~4.2 eV), suggesting higher reactivity .
Benzoate Ester Derivatives
Compound D : Methyl 4-[4-(Difluoromethyl)Phenyl]Benzoate (from )
- Structural Differences : Lacks azo and imine groups; features a difluoromethyl substituent.
- Impact: Superior pharmaceutical utility as a synthetic intermediate due to fluorinated group . No liquid crystalline behavior, highlighting the necessity of rigid azo-imine cores for mesomorphism .
Compound E: Ethyl 4-(4-(Pyridazin-3-Yl)Phenethylamino)Benzoate (I-6230, from )
- Structural Differences: Replaces azo-imine with pyridazinyl-phenethylamino groups.
- Reduced optical absorption (λmax = 320 nm) due to weaker conjugation .
Metal Coordination Analogues
Compound F: Zn(II) Complexes with Imino-Methyl-Phenol Ligands (from )
- Structural Differences : Metal-coordinated imine vs. free imine in the target compound.
- Impact :
Data Tables
Table 1: Thermal and Optical Properties of Selected Compounds
Key Research Findings
Azo vs. Trifluoromethyl Groups : Replacing the azo group with CF₃ (Compound B) improves thermal stability but reduces chromophoric strength .
Bioactivity Gap : Free azo-imine compounds lack the antimicrobial potency of metal-coordinated analogues (Compound F) .
Biological Activity
The compound 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate , also known as a diazenyl derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate diazenyl precursors with phenolic derivatives. The characterization is performed using various techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Infrared Spectroscopy (IR) : Helps identify functional groups.
- Mass Spectrometry (MS) : Provides molecular weight and structural information.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Structure confirmation |
| IR | Functional group identification |
| MS | Molecular weight determination |
Antimicrobial Activity
Research indicates that diazenyl compounds exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
In vitro assays revealed that these compounds can inhibit bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has also been evaluated. The mechanism of action is often linked to the induction of apoptosis in cancer cells. Specific studies have reported that similar diazenyl compounds can:
- Induce cell cycle arrest
- Trigger apoptotic pathways through caspase activation
- Inhibit tumor growth in xenograft models
Case Studies
- Antibacterial Efficacy : A study conducted by Pendergrass et al. demonstrated that a related diazenyl compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
- Anticancer Properties : Research published in the Journal of Medicinal Chemistry reported that a structurally similar compound induced apoptosis in leukemia cell lines, with IC50 values around 25 µM .
Table 2: Summary of Biological Activities
Q & A
Q. How can researchers optimize the multi-step synthesis of 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate to improve yield and purity?
Methodological Answer:
- Stepwise Synthesis : Begin with preparing intermediates such as 4-[(Z)-phenyldiazenyl]aniline and 4-formylphenyl benzoate. Use coupling agents like EDC/HOBt for imine bond formation under inert conditions (N₂ atmosphere) .
- Catalyst Optimization : Employ palladium or copper catalysts for azo-bond formation, ensuring precise temperature control (e.g., 60–80°C) to minimize side reactions .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to isolate high-purity product .
- Yield Monitoring : Track yields at each step using HPLC-MS to identify bottlenecks (e.g., low imine coupling efficiency) .
Q. Example Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Azo-bond formation | Pd(OAc)₂, 70°C, 12h | 65 | 92% |
| Imine coupling | EDC/HOBt, RT, 24h | 58 | 85% |
| Final purification | Ethanol recrystallization | 89 | 99% |
Q. What spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer :
- FT-IR : Confirm C=N (imine, ~1600–1650 cm⁻¹) and N=N (azo, ~1450–1550 cm⁻¹) stretches .
- NMR : Use ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and assess E/Z isomer ratios .
- Elemental Analysis : Validate C, H, N percentages against theoretical values (e.g., C: 75.2%, H: 4.3%, N: 9.8%) .
- HPLC-MS : Monitor purity (>98%) and detect trace byproducts (e.g., hydrolyzed ester groups) .
Q. Example Characterization Data :
| Technique | Key Peaks/Results | Reference |
|---|---|---|
| FT-IR | 1620 cm⁻¹ (C=N), 1490 cm⁻¹ (N=N) | |
| ¹H NMR | δ 8.3 ppm (imine proton) |
Q. How should researchers design stability studies to evaluate the compound's degradation under various environmental conditions?
Methodological Answer :
- Accelerated Degradation : Expose the compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and varying pH (3–10) for 1–4 weeks .
- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., benzoic acid from ester hydrolysis) .
- Kinetic Modeling : Apply first-order kinetics to calculate half-life (t₁/₂) and activation energy (Eₐ) for thermal degradation .
- Data Documentation : Record experimental parameters (e.g., humidity, light intensity) systematically to ensure reproducibility .
Advanced Research Questions
Q. What mechanistic approaches are employed to elucidate the compound's photoisomerization behavior between E/Z configurations?
Methodological Answer :
- Time-Resolved Spectroscopy : Use UV-vis transient absorption spectroscopy to track isomerization kinetics (e.g., ns-µs timescales) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers and transition states for E→Z interconversion .
- X-ray Crystallography : Resolve crystal structures to correlate steric effects (e.g., phenyl group orientation) with isomer stability .
Q. Example Computational Findings :
| Isomer | Energy (kcal/mol) | Transition State Barrier |
|---|---|---|
| E | 0.0 | 12.5 |
| Z | +1.8 | 14.2 |
Q. How can computational modeling predict the environmental fate and ecotoxicological impact of the compound?
Methodological Answer :
- QSAR Models : Predict logP (lipophilicity) and bioaccumulation potential using software like EPI Suite .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
- Ecotoxicity Assays : Cross-validate predictions with in vitro assays (e.g., Daphnia magna LC₅₀) .
- Degradation Pathways : Use Gaussian-based calculations to identify hydrolysis or photolysis products .
Q. What mixed-method frameworks integrate quantitative bioactivity data with qualitative mechanistic insights for this compound?
Methodological Answer :
- Quantitative : Conduct dose-response assays (e.g., IC₅₀ for antimicrobial activity) and statistical analysis (ANOVA) .
- Qualitative : Perform molecular docking (AutoDock Vina) to visualize binding modes with target proteins (e.g., bacterial DHFR) .
- Triangulation : Combine bioassay results with docking scores to prioritize analogs for synthesis .
Q. Example Mixed-Method Workflow :
Screen 50 derivatives for MIC (minimal inhibitory concentration).
Dock top 5 hits into target enzyme active sites.
Correlate docking scores (ΔG) with experimental MIC values (R² > 0.85).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
